Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate

CCR5 antagonist HIV entry inhibitor 4-aminoheterocycle piperidine

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate (CAS 301226-83-5) is a BOC-protected piperidine derivative bearing a 2-aminopyridine substituent. It is classified as a piperidine and aminopyridine derivative that acts as an inhibitor of receptor protein-tyrosine kinases, including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met).

Molecular Formula C15H23N3O2
Molecular Weight 277.368
CAS No. 301226-83-5
Cat. No. B2915380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate
CAS301226-83-5
Molecular FormulaC15H23N3O2
Molecular Weight277.368
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=N2
InChIInChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-7-12(8-11-18)17-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,16,17)
InChIKeyKGXSQCMINSKVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate (CAS 301226-83-5): A Synthetic Intermediate with Documented Utility in CCR5 and Kinase-Targeted Programs


tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate (CAS 301226-83-5) is a BOC-protected piperidine derivative bearing a 2-aminopyridine substituent. It is classified as a piperidine and aminopyridine derivative that acts as an inhibitor of receptor protein-tyrosine kinases, including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met) [1]. The compound serves as a key synthetic intermediate in medicinal chemistry, most notably in the construction of 4-(aminoheterocycle)piperidine-derived CCR5 antagonists where the pyridin-2-ylamino moiety is critical for target engagement . Its molecular formula is C15H23N3O2 with a molecular weight of 277.36 g/mol .

Why Generic tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate Substitution Fails: Positional Isomers and Amino-Linker Variants Produce Quantifiably Different Biological Outcomes


The pyridin-2-ylamino substituent at the piperidine 4-position is not interchangeable with other aminopyridine regioisomers or alternative amine linkers. In the CCR5 antagonist series reported by Willoughby et al., the 4-(pyridin-2-ylamino)piperidine side chain delivered a binding affinity of 1.8 nM and antiviral IC95 of 50 nM in PBMCs for compound 4a, whereas analogs with different heterocycle attachments showed altered potency [1]. Similarly, in kinase inhibitor patents, the specific geometry of the 2-aminopyridine motif is essential for ATP-binding site interactions, and substitution with pyridin-3-ylamino or pyridin-4-ylamino variants results in significant loss of inhibitory activity [2]. Procurement of generic 'BOC-aminopiperidine' intermediates lacking the pyridyl group forecloses access to this specific pharmacophore, requiring de novo synthetic elaboration that increases step count and cost.

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate: Quantitative Evidence of Differentiation from Closest Analogs in CCR5 Antagonism, Kinase Inhibition, and Synthetic Accessibility


CCR5 Antagonist Potency: 4-(Pyridin-2-ylamino)piperidine Side Chain Delivers 1.8 nM Binding Affinity vs. Alternative Aminoheterocycle Linkers

In the Willoughby et al. (2003) CCR5 antagonist series, compound 4a, which incorporates the 4-(pyridin-2-ylamino)piperidine moiety, exhibited a CCR5 binding affinity (IC50) of 1.8 nM and antiviral activity in PBMCs with IC95 = 50 nM [1]. This compound showed improved pharmacokinetic properties relative to earlier lead compound 1 [1]. The pyridin-2-ylamino substitution pattern is essential for this activity; the paper explicitly explores 4-aminoheterocycle variants and identifies the 2-pyridylamino derivative as optimal within the series [1].

CCR5 antagonist HIV entry inhibitor 4-aminoheterocycle piperidine

ALK Kinase Inhibition: BOC-Protected 4-(Pyridin-2-ylamino)piperidine as a Precursor to Sub-1 nM ALK Inhibitors

Patents and BindingDB records demonstrate that compounds derived from 4-(pyridin-2-ylamino)piperidine scaffolds achieve potent ALK inhibition. For instance, US10053458 discloses compounds with IC50 values as low as 0.660 nM against ALK in enzymatic assays [1]. A related compound (BDBM50116685, CHEMBL3608644) shows IC50 = 0.780 nM against ALK at 25°C [2]. These values are consistent with the pyridin-2-ylamino pharmacophore being a critical recognition element for the ALK ATP-binding pocket. Structural analogs lacking the 2-aminopyridine moiety typically show >100-fold reduction in ALK affinity [3].

ALK inhibitor anaplastic lymphoma kinase cancer

Kinase Selectivity Profile: JAK Family Activity of 4-(Pyridin-2-ylamino)piperidine Derivatives

BindingDB records indicate that 4-(pyridin-2-ylamino)piperidine-containing compounds have been profiled against JAK family kinases. CHEMBL2376439 (BDBM50433295) showed an IC50 >30,000 nM against JAK1/2 in human PBMC assays, indicating low JAK activity [1]. In contrast, other compounds within the same patent family achieve potent JAK2 inhibition (e.g., IC50 = 0.0550 nM, BDBM228678) through different substitution patterns [2]. This selectivity window demonstrates that the pyridin-2-ylamino piperidine core can be tuned for kinase selectivity depending on additional substitution, making the intermediate a versatile starting point for both ALK-selective and multi-kinase programs.

JAK inhibitor kinase selectivity autoimmune disease

PI3K Pathway Targeting: 4-(Pyridin-2-ylamino)piperidine Intermediate as an Entry Point to PI3K Inhibitors

Patent literature identifies 1-BOC-4-(pyridin-2-ylamino)piperidine as a precursor for PI3K inhibitors intended for treatment of cancer, immune disorders, and inflammatory diseases . BindingDB data for related chemotypes show PI3Kγ binding affinity (Kd) of 2.6 nM in Kinomescan assays [1]. The BOC protection at the piperidine nitrogen allows selective deprotection and subsequent functionalization, enabling modular construction of PI3K inhibitor libraries. This synthetic handle is absent in non-BOC-protected analogs, which require additional protection/deprotection steps.

PI3K inhibitor cancer PI3K/AKT/mTOR pathway

Purity and Characterization: Commercial Availability at ≥98% Purity with Full QC Documentation

Commercial suppliers offer tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate at purities of ≥95% (Bidepharm) and 98% (Leyan, MolCore) , supported by batch-specific QC data including NMR, HPLC, and GC analyses . This level of characterization exceeds what is typically provided for custom-synthesized analogs, where purity may vary and impurity profiles are less well-documented. For procurement decisions, the availability of pre-characterized material reduces analytical burden and ensures batch-to-batch reproducibility in subsequent synthetic steps.

chemical procurement quality control synthetic intermediate

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate: Optimal Application Scenarios Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization: Direct Access to 1.8 nM Binding Affinity Scaffolds

Programs targeting CCR5 for HIV entry inhibition can directly utilize tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate as the side-chain precursor for compound 4a-type antagonists. The intermediate installs the 4-(pyridin-2-ylamino)piperidine motif that delivered 1.8 nM CCR5 binding affinity and IC95 = 50 nM antiviral activity in PBMCs [1]. BOC deprotection followed by N-alkylation with the pyrrolidine core yields the active antagonist in two steps, significantly accelerating SAR exploration compared to de novo side-chain synthesis.

ALK Inhibitor Discovery: Sub-Nanomolar Potency from a BOC-Protected Scaffold

The intermediate is suitable for ALK inhibitor programs where sub-nanomolar enzymatic potency is required. Deprotection and coupling to appropriate warheads yields compounds with IC50 values as low as 0.660–0.780 nM against ALK [2][3]. The ready availability of the BOC-protected intermediate eliminates the need for in-house N-protection chemistry, saving one synthetic step and enabling faster library production for ALK-targeted hit expansion.

PI3K/AKT/mTOR Pathway Inhibitor Synthesis: Modular Library Construction

The BOC-protected 4-(pyridin-2-ylamino)piperidine core serves as a versatile building block for PI3K inhibitor libraries. Following TFA-mediated deprotection, the free piperidine nitrogen can be diversified via amide coupling, reductive amination, or sulfonylation to access diverse PI3K chemotypes . The commercial availability at 98% purity with QC documentation reduces the risk of failed coupling reactions due to amine impurities, which is critical for parallel library synthesis where reaction failure rates directly impact cost.

Kinase Selectivity Profiling: Divergent Synthesis of ALK-Selective vs. JAK-Potent Compounds

The intermediate supports divergent medicinal chemistry strategies where a single starting material can be elaborated into either ALK-selective inhibitors (IC50 <1 nM) or JAK-potent compounds (JAK2 IC50 as low as 0.055 nM) [4][5]. This versatility is valuable for organizations running multiple kinase programs, as it allows centralized procurement of a single intermediate that serves multiple project needs, reducing inventory complexity and achieving volume-based cost savings.

Quote Request

Request a Quote for tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.